2,10-Epoxypinane
Overview
Description
2,10-Epoxypinane is an organic compound derived from beta-pinene, a naturally occurring monoterpene It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether
Mechanism of Action
Target of Action
It’s known that 2,10-epoxypinane is a product of the epoxidation of β-pinene .
Mode of Action
The mode of action of this compound involves its interaction with various catalysts during its synthesis. For instance, in the epoxidation of β-pinene to this compound, potassium peroxomonosulfate (Oxone) is used as an oxidant and acetone as a catalyst . The structure of this compound is characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .
Biochemical Pathways
The biochemical pathway involved in the formation of this compound is the epoxidation of β-pinene. This process involves the use of an oxidant and a catalyst. The procedure consists simply in stirring the substrate, NaHCO3 and acetone, at 0°C, with dropwise addition of an aqueous solution of Oxone . The yield of this compound can reach 85.4% and the system exhibits good chemical selectivity and few byproducts .
Pharmacokinetics
The synthesis process of this compound involves factors such as the mole ratio of oxone to β-pinene, reaction temperature, ph, and reaction time, which could potentially impact its bioavailability .
Result of Action
The result of the action of this compound is primarily observed in its synthesis. Under optimum conditions, the yield of this compound can reach up to 90.30% . The system exhibits good chemical selectivity and few byproducts .
Action Environment
The action environment of this compound is influenced by several factors. The yield of this compound is affected by the mole ratio of Oxone to β-pinene, reaction temperature, pH, and reaction time . These factors can influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
The process involves the use of catalysts and oxidants, and the yield of 2,10-Epoxypinane can be influenced by factors such as the choice of solvent, the mole ratio of hydrogen peroxide to beta-pinene, pH, reaction temperature, and time .
Cellular Effects
For instance, some epoxides can cause irritation and dermatitis, and ingestion of large amounts may cause central nervous system depression
Molecular Mechanism
This process involves the use of catalysts and oxidants, and the yield of this compound can be influenced by factors such as the choice of solvent, the mole ratio of hydrogen peroxide to beta-pinene, pH, reaction temperature, and time .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,10-Epoxypinane is typically synthesized through the epoxidation of beta-pinene. One common method involves the use of potassium peroxomonosulfate (Oxone) as the oxidant and acetone as the catalyst. The reaction is carried out under mild conditions, with a mole ratio of Oxone to beta-pinene of 0.8:1, a reaction temperature of 40°C, and a pH of 7.0-7.5. The reaction time is approximately 2.5 hours, yielding this compound with high selectivity and minimal byproducts .
Industrial Production Methods
In industrial settings, this compound can be produced using hydrogen peroxide as the oxidant in an aqueous solution of polar solvents such as methanol, N,N-dimethylformamide, or acetonitrile. The reaction is catalyzed by manganese sulfate in the presence of sodium hydrocarbonate and salicylic acid. The epoxide is then extracted with an aliphatic solvent and purified by distillation under vacuum, achieving a purity of 95% and a yield of 60-70% .
Chemical Reactions Analysis
Types of Reactions
2,10-Epoxypinane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of the oxirane ring to form alcohols.
Substitution: Nucleophiles such as halides or amines can react with the oxirane ring under basic conditions to form substituted products.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2,10-Epoxypinane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: This compound is used in the production of epoxy resins and other polymeric materials.
Comparison with Similar Compounds
2,10-Epoxypinane can be compared with other similar compounds, such as:
2,3-Epoxypinane: Another epoxide derived from alpha-pinene, which has similar chemical properties but different reactivity due to the position of the oxirane ring.
Campholenic Aldehyde: Formed from the isomerization of 2,3-Epoxypinane, used in the production of sandalwood-scented compounds.
Uniqueness
This compound is unique due to its specific structure and the position of the oxirane ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAABAEPHHZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863962 | |
Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6931-54-0 | |
Record name | β-Pinene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6931-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(bicyclo(3.1.1)heptane-2,2'-oxirane), 6,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,10-epoxypinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.